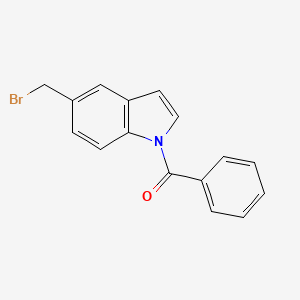

N-benzoyl-5-(bromomethyl)indole

Description

Properties

Molecular Formula |

C16H12BrNO |

|---|---|

Molecular Weight |

314.18 g/mol |

IUPAC Name |

[5-(bromomethyl)indol-1-yl]-phenylmethanone |

InChI |

InChI=1S/C16H12BrNO/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H,11H2 |

InChI Key |

UXJPLGGYPMEIOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-5-(bromomethyl)indole typically involves the bromination of an indole derivative followed by benzoylation. One common method is the bromination of 5-methylindole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form 5-(bromomethyl)indole. This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-5-(bromomethyl)indole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the benzoyl group can lead to the formation of corresponding alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include N-substituted indoles, where the bromine atom is replaced by the nucleophile.

Oxidation Reactions: Products include oxidized derivatives such as indole-5-carboxylic acid.

Reduction Reactions: Products include reduced derivatives such as N-benzyl-5-(hydroxymethyl)indole.

Scientific Research Applications

N-benzoyl-5-(bromomethyl)indole is a chemical compound with applications in various scientific research fields. As an indole derivative, it has garnered attention for its potential use in medicinal chemistry and as a building block in synthesizing complex molecules .

Scientific Research Applications

- Synthesis of Angiotensin II Antagonists: this compound is utilized in the alkylation of heterocycles at a nitrogen atom to produce compounds that act as Angiotensin II antagonists .

- Solid-Phase Organic Synthesis: Indole-based compounds are employed as safety-catch linkers in solid-phase organic synthesis, allowing for the synthesis of non-peptidic organic molecules .

- Synthesis of Indole Derivatives: The compound is used in ongoing research to synthesize structural analogs of 1H-indolylpyrrole derivatives and evaluate their biological activities .

- Biological Activities: Indole derivatives, including this compound, exhibit a wide range of biological activities, such as antitumour, antiviral, anti-hepatitis C virus, anti-allergic, central nervous system depressant, and muscle relaxant properties .

Synthesis and Structure

- The title compound, C26H15BrN4O3·C2H6OS, contains five rings. The indole unit is essentially planar [maximum deviation = 0.0067 (1) Å for the N atom] .

- The title compound was prepared as part of ongoing research to synthesize and evaluate the biological activities of structural analogues of 1 H-indolylpyrrole derivatives .

Related Compounds

Mechanism of Action

The mechanism of action of N-benzoyl-5-(bromomethyl)indole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The benzoyl group can also interact with hydrophobic pockets in proteins, affecting their activity and stability .

Comparison with Similar Compounds

Table 1: Comparison of Key Physical Properties

Key Observations :

- Chromatographic Behavior: Bromine’s polarizability may reduce Rf values in non-polar solvent systems compared to fluorine, though direct data are unavailable.

Table 2: Reaction Conditions for Indole Derivatives

Key Observations :

- Bromomethyl Reactivity : Bromomethyl groups, as seen in , participate in alkylation reactions under mild conditions (e.g., CHCl₃, room temperature), suggesting that this compound could undergo similar transformations for drug discovery or materials science applications .

- Synthetic Challenges: The steric bulk of the benzoyl group may slow reaction kinetics compared to smaller substituents (e.g., methyl or cyano), necessitating optimized conditions for cross-coupling .

Spectroscopic Signatures

Table 3: NMR and IR Data for Selected Indole Derivatives

Q & A

Q. What are the standard synthetic routes for N-benzoyl-5-(bromomethyl)indole, and how is its purity validated?

Methodological Answer: A common approach involves bromination of N-benzoyl-5-methylindole using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl₄) . The reaction is monitored via TLC, and purification is achieved through column chromatography. Purity validation employs -NMR and -NMR to confirm substitution patterns and HRMS to verify molecular mass . For advanced validation, elemental analysis ensures stoichiometric consistency of C, H, N, and Br .

Q. How can researchers characterize the reactivity of the bromomethyl group in this compound?

Methodological Answer: The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or participates in cross-coupling reactions (e.g., Suzuki-Miyaura). To test reactivity, a model reaction with pyridine-2-amine in the presence of K₂CO₃ and TBAB in dichloromethane can be performed at room temperature. Reaction progress is tracked via LC-MS, and regioselectivity is confirmed by -NMR . Computational studies (DFT/B3LYP) further elucidate transition states and electronic effects .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer: -NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the benzoyl group (δ 7.5–8.0 ppm). The bromomethyl group appears as a singlet (δ 4.3–4.6 ppm) with coupling absence due to no adjacent protons. -NMR distinguishes carbonyl carbons (δ 165–170 ppm) and quaternary carbons. HRMS (ESI+) confirms the molecular ion peak, while X-ray crystallography resolves ambiguous stereochemistry .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a precursor for synthesizing carbazole derivatives via Friedel-Crafts annulation (using FeCl₃ or ZnBr₂), which are evaluated for anticancer activity (e.g., Bcl-2/Mcl-1 inhibition) . Biological assays (MTT, apoptosis) are performed on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated to assess potency .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

Methodological Answer: Regioselectivity in Friedel-Crafts reactions is controlled by Lewis acid choice (e.g., FeCl₃ favors C3-arylation, while ZnBr₂ promotes C2-arylation) . Solvent polarity (CH₃CN vs. DCE) and temperature (−78°C to reflux) modulate electronic and steric effects. For example, BBr₃-mediated demethylation at −78°C selectively removes methoxy groups without affecting the benzoyl moiety . Kinetic vs. thermodynamic control is assessed via time-course NMR .

Q. How to resolve contradictions in reported regioselectivity for electrophilic aromatic substitution (EAS) on indole derivatives?

Methodological Answer: Conflicting EAS outcomes (e.g., C5 vs. C7 substitution) arise from substituent electronic effects. For N-benzoyl-5-(bromomethyl)indole, computational analysis (NBO charges, Fukui indices) predicts reactivity at electron-rich positions. Experimental validation involves competitive reactions with limited electrophiles (e.g., NO₂⁺), followed by HPLC quantification of product ratios . Steric maps from X-ray data further rationalize substituent hindrance .

Q. What computational strategies are used to predict the biological activity of derivatives?

Methodological Answer: Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., Bcl-2, PDB: 4AQ3). Binding affinities (ΔG) are correlated with experimental IC₅₀ values. QSAR models trained on Hammett constants (σ) and logP values predict cytotoxicity trends. MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns .

Q. How to design experiments to evaluate synergistic effects in multi-target indole derivatives?

Methodological Answer: Co-crystallization studies (e.g., with Bcl-2 and Mcl-1) identify dual-binding modes. Isobologram analysis quantifies synergy in combination therapies (e.g., with doxorubicin). Flow cytometry (Annexin V/PI staining) distinguishes apoptosis mechanisms (intrinsic vs. extrinsic pathways). Transcriptomics (RNA-seq) on treated cells reveals pathway enrichment (e.g., caspase activation, ROS response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.